molecular formula C12H18N2O2 B8275130 4-(2-Amino-phenylamino)-pentanoic acid methyl ester

4-(2-Amino-phenylamino)-pentanoic acid methyl ester

Cat. No. B8275130
M. Wt: 222.28 g/mol
InChI Key: VDXZZTYUXFLQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150556B2

Procedure details

To a mixture of 1,2-phenylenediamine (3.0 g, 27.7 mmol) and levulinic acid methyl ester (2.7 mL, 21.8 mmol) in 1,2-dichloroethane (25 mL) was added sodium triacetoxyborohydride (4.6 g, 21.7 mmol) and acetic acid (1.5 mL). The mixture was stirred at room temperature for 16 hours. The reaction mixture was diluted with EtOAc (100 mL) and washed with H2O (75 mL×3). The organic layer was dried over sodium sulfate and concentrated. The resulting residue was purified by CombiFlash with 40% EtOAc in Hexane as the eluent to afford the desired 4-(2-amino-phenylamino)-pentanoic acid methyl ester (1.05 g, 22%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[CH3:9][O:10][C:11](=[O:17])[CH2:12][CH2:13][C:14]([CH3:16])=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(O)(=O)C>ClCCCl.CCOC(C)=O>[CH3:9][O:10][C:11](=[O:17])[CH2:12][CH2:13][CH:14]([NH:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[NH2:8])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
2.7 mL
Type
reactant
Smiles
COC(CCC(=O)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O (75 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by CombiFlash with 40% EtOAc in Hexane as the eluent

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(CCC(C)NC1=C(C=CC=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.